Fuscin

Overview

Description

Fuscin is a naturally occurring dipyrromethene pigment, characterized by its orange coloration and ability to reduce to a colorless form, dihydrothis compound . Structurally, it exhibits tautomerism, with 1,3- and 1,5-prototropic tautomers, as well as a valence tautomer derived from its 1,5-prototropic form. Density functional theory (DFT) studies reveal that the valence tautomer is the least stable . This compound demonstrates significant biological activity, including anti-HIV properties via binding to macrophage inflammatory protein (MIP)-1α, thereby inhibiting viral entry into cells. It also suppresses mitochondrial respiration and oxidative phosphorylation in muscle tissue . This compound and its derivatives are classified as polyketides, with dihydrosecothis compound identified as a biosynthetic precursor .

Chemical Reactions Analysis

Fuscin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under certain conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, which may involve the use of reducing agents to convert it into different reduced forms.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions for these reactions vary depending on the desired product.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Understanding Fuscin

This compound is a complex polymer derived from the oxidation of lipids and proteins, often associated with aging and cellular stress. It is primarily recognized as a marker for cellular senescence and has implications in various biological processes.

Key Properties

- Chemical Composition : this compound is composed of lipothis compound granules that accumulate in cells over time, particularly in post-mitotic cells such as neurons and cardiac muscle cells.

- Fluorescent Characteristics : this compound exhibits fluorescence under specific wavelengths, making it useful for imaging and diagnostic purposes.

Histological Staining

This compound is widely used as a staining agent in histology to visualize cellular structures. Its application includes:

- Tissue Section Staining : this compound enhances the contrast of tissue sections, allowing for better visualization of cellular components.

- Detection of Lipothis compound Accumulation : It serves as a marker for aging and oxidative stress in tissues, particularly in neurological studies.

Cellular Aging Studies

This compound accumulation is indicative of cellular aging. Research demonstrates:

- Age Biomarker : Studies have shown that the concentration of this compound correlates with cellular age, providing insights into the aging process.

- Impact on Cell Function : Increased this compound levels have been linked to impaired cell function and increased susceptibility to diseases.

Environmental Monitoring

This compound has applications in environmental science, particularly in assessing the health of aquatic ecosystems:

- Bioindicator for Pollution : The accumulation of this compound in marine organisms can indicate exposure to pollutants.

- Ecotoxicological Studies : Researchers utilize this compound levels to evaluate the impact of environmental stressors on aquatic life.

Medical Diagnostics

This compound's fluorescent properties are harnessed in medical diagnostics:

- Cancer Research : The presence of this compound is studied in cancerous tissues to understand tumor biology and progression.

- Neurodegenerative Disease Studies : this compound levels are monitored as potential biomarkers for diseases such as Alzheimer's.

Case Study 1: this compound as an Aging Biomarker

A study investigated the relationship between this compound accumulation and aging in human retinal pigment epithelium (RPE) cells. Researchers observed that increased this compound levels correlated with age-related macular degeneration (AMD), suggesting its potential role as a biomarker for AMD progression.

Case Study 2: Environmental Impact Assessment

In an ecotoxicological study, researchers analyzed the this compound levels in blue crabs from polluted waters. The results indicated a significant correlation between elevated this compound levels and exposure to heavy metals, highlighting its utility as a bioindicator for aquatic pollution.

Table 1: Applications of this compound in Research

| Application Area | Description | Significance |

|---|---|---|

| Histology | Staining agent for tissue sections | Enhances visualization of cellular structures |

| Aging Studies | Biomarker for cellular senescence | Indicates oxidative stress and aging |

| Environmental Science | Bioindicator for pollution | Assesses health of aquatic ecosystems |

| Medical Diagnostics | Fluorescent marker in disease studies | Potential biomarker for cancer and neurodegeneration |

Table 2: Case Studies Involving this compound

| Case Study | Focus Area | Findings |

|---|---|---|

| Aging Biomarker in RPE Cells | Ophthalmology | Correlation with age-related macular degeneration |

| Ecotoxicological Impact on Crabs | Environmental Science | Elevated levels linked to heavy metal exposure |

Mechanism of Action

Fuscin exerts its effects by inhibiting NADH dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. This inhibition blocks the transfer of electrons at the first site of the respiratory chain, preventing the normal flow of electrons and ultimately disrupting the production of ATP, the energy currency of the cell . The molecular targets and pathways involved include the binding of this compound to the active site of NADH dehydrogenase, thereby preventing its normal function.

Comparison with Similar Compounds

Fuscin is structurally and functionally related to its derivatives, including dihydrothis compound, dihydrosecothis compound, and secothis compound. These compounds share a polyketide backbone but differ in oxidation states, ring structures, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound and Its Derivatives

Key Findings:

Structural Differences :

- This compound’s tautomerism influences its reactivity, with the valence tautomer being the least stable .

- Dihydrothis compound lacks the conjugated double bonds of this compound due to reduction, altering its color and stability .

- Dihydrosecothis compound and secothis compound feature a cleaved (seco) ring structure, impacting their biological interactions .

Biological Activities: this compound’s anti-HIV activity is unique among the derivatives, linked to its interaction with MIP-1α . Antimicrobial effects are weak across derivatives, with this compound and dihydrothis compound showing historical significance .

Biosynthesis and Stability :

- This compound is a secondary metabolite produced during fungal stationary phase, alongside its derivatives .

- Dihydrosecothis compound is the most abundant and serves as a precursor, highlighting its biosynthetic centrality .

Ecological and Pharmacological Roles :

- The ecological function of these compounds in O. griseum remains unclear, though their production under stress suggests competitive or protective roles .

- This compound’s mitochondrial inhibition may underlie toxicity, whereas dihydrosecothis compound’s kinase inhibition opens avenues for drug development .

Biological Activity

Fuscin is a bioactive compound primarily derived from the fungus Oidiodendron griseum and its derivatives, which have been studied for their potential therapeutic applications. This article delves into the biological activity of this compound, examining its antibacterial properties, mechanisms of action, and implications for drug development.

1. Overview of this compound

This compound is classified as a polyketide, a type of secondary metabolite produced by fungi. It has garnered attention due to its antimicrobial properties and potential role in inhibiting various biological pathways. Recent studies have isolated this compound and its derivatives, such as dihydrothis compound, dihydrosecothis compound, and secothis compound, from deep-sea sediment samples of Oidiodendron griseum .

2. Antibacterial Activity

This compound exhibits notable antibacterial activity against various strains of bacteria, particularly Gram-positive organisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for this compound derivatives have been documented as follows:

| Compound | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| This compound | 100 | 100 |

| Dihydrosecothis compound | 100 | 100 |

| Secothis compound | 100 | 100 |

The antibacterial effects were primarily observed against strains such as Staphylococcus aureus and Bacillus subtilis, with this compound derivatives showing a bactericidal mode of action .

This compound and its derivatives also demonstrate significant inhibition of specific protein kinases, which are crucial in various cellular processes. Notably, dihydrosecothis compound inhibited CDC2-like kinase-1 (CLK1) by 83% at a concentration of 50 μg/mL . This inhibition suggests potential applications in cancer therapy, where modulation of kinase activity is often targeted.

3.1 Case Studies on this compound's Efficacy

A study investigating the effects of this compound on methicillin-resistant Staphylococcus aureus (MRSA) isolates showed that resistance to fusidic acid has been increasing in clinical settings. The prevalence of resistance among MRSA strains has risen significantly, indicating the need for alternative therapeutic strategies that leverage this compound's antibacterial properties .

4. Research Findings and Implications

Research indicates that this compound and its derivatives could be re-evaluated for their therapeutic potential against antibiotic-resistant bacteria. The resurgence of interest in these "old" compounds highlights their possible utility in modern medicine, especially given the ongoing crisis of antimicrobial resistance .

Key Findings:

- This compound demonstrates weak but significant antimicrobial activity against Gram-positive bacteria.

- Its derivatives inhibit critical protein kinases involved in disease pathways.

- There is an increasing trend of resistance to fusidic acid among clinical isolates, necessitating further exploration into this compound's role as an alternative treatment.

5. Conclusion

The biological activity of this compound presents promising avenues for research and application in addressing antibiotic resistance and developing new therapeutic agents. Continued investigation into its mechanisms and efficacy will be essential to fully understand its potential role in modern medicine.

Q & A

Basic Research Questions

Q. What is the functional role of Fuscin in selective microbial culture media, and how can researchers optimize its concentration to inhibit non-target organisms effectively?

this compound is used in selective media (e.g., Nutrient agar) to suppress non-target microbial growth while permitting the proliferation of specific bacteria or fungi. To optimize concentration, conduct gradient tests (e.g., 0.1–1.0 mg/mL) and assess inhibition efficacy through colony-forming unit (CFU) counts across serial dilutions (e.g., 10^-3^ to 10^-9^). Controlled experiments comparing this compound-containing and this compound-free media are critical to isolate its effects . Statistical validation (e.g., ANOVA for variance analysis) ensures robustness .

Q. What methodological steps are necessary to validate this compound's compatibility with downstream analytical techniques (e.g., HPLC or spectrophotometry) in microbial metabolite studies?

Perform interference assays by spiking this compound into analyte-free matrices and comparing signal profiles with controls. Calibration curves should incorporate this compound at expected experimental concentrations to evaluate baseline shifts. Document instrument parameters (e.g., wavelength selection for spectrophotometry) and validate via spike-and-recovery tests to confirm methodological reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound efficacy across studies with varying microbial strains or environmental conditions?

Apply systematic meta-analysis of strain-specific responses under standardized conditions (e.g., pH, temperature) to isolate confounding variables. Frameworks like PICO (Population, Intervention, Comparison, Outcome) help structure comparative studies . Statistical models (e.g., multivariate regression) quantify this compound's independent effects, while genomic or proteomic follow-up studies address contradictions arising from metabolic pathway differences .

Q. What experimental design considerations are critical when integrating this compound into multi-omics studies to ensure data coherence across transcriptomic, proteomic, and metabolomic layers?

Use cross-platform normalization to account for this compound's potential interference in extraction or detection steps. Employ stable isotope-tagged internal standards for each omics layer and validate this compound's inertness through negative controls. Iterative pilot studies aligning sample preparation protocols (e.g., lysis buffer compatibility) reduce systemic bias . Transparent reporting of this compound's batch-to-batch variability and purity grades (e.g., HPLC-certified) enhances reproducibility .

Q. Methodological Guidance for Data Analysis

Q. How should researchers address uncertainties in this compound-related data arising from methodological variability (e.g., incubation time, media composition)?

Q. How can researchers ensure reproducibility when documenting this compound usage in microbial assays?

Follow guidelines for detailed experimental reporting: specify this compound's source, purity, preparation method, and storage conditions. Include raw data (e.g., CFU counts, dilution factors) in appendices and reference protocols for instrument calibration .

Q. What are common pitfalls in designing this compound-dependent experiments, and how can they be mitigated?

Avoid overgeneralizing results by testing this compound across multiple microbial taxa and environmental conditions. Predefine exclusion criteria for contaminated samples and use blinding techniques during data collection to reduce bias .

Properties

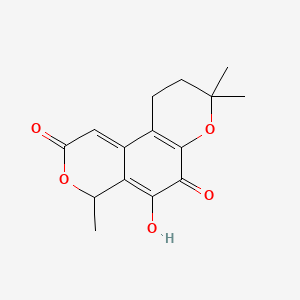

IUPAC Name |

5-hydroxy-4,8,8-trimethyl-9,10-dihydro-4H-pyrano[4,3-f]chromene-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-7-11-9(6-10(16)19-7)8-4-5-15(2,3)20-14(8)13(18)12(11)17/h6-7,17H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJKAGRXDVEZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C(=O)C3=C(C2=CC(=O)O1)CCC(O3)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80874665 | |

| Record name | Fuscin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-85-2 | |

| Record name | Fuscin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fuscin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUSCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J373729M0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.